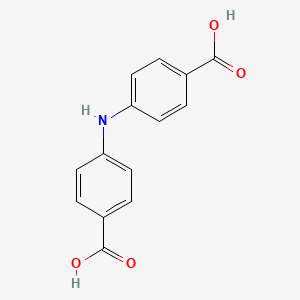

4,4'-Iminodibenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carboxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFIUFCBEWNBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405697 | |

| Record name | 4,4'-Iminodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20800-00-4 | |

| Record name | 4,4'-Iminodibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,4'-Iminodibenzoic Acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4,4'-Iminodibenzoic acid (IDBA), a molecule of significant interest in materials science and drug development. Known chemically as 4,4'-azanediyldibenzoic acid, its rigid, V-shaped structure and dicarboxylic functionality make it an exceptional building block for creating advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. Furthermore, as a derivative of p-aminobenzoic acid (PABA), it serves as a valuable scaffold in medicinal chemistry.[1][2] This document details a robust and reproducible synthetic protocol based on the Ullmann condensation reaction, offering field-proven insights into the causality behind experimental choices. It further outlines a comprehensive characterization workflow, employing a suite of analytical techniques including NMR, IR, and mass spectrometry to ensure structural integrity and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for working with this versatile compound.

Introduction to this compound

This compound is an organic compound featuring two benzoic acid moieties linked by a secondary amine. This unique arrangement confers a combination of rigidity and hydrogen-bonding capability, making it a highly sought-after component in supramolecular chemistry and pharmaceutical design.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for its successful application and handling.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-carboxyanilino)benzoic acid | [3] |

| Synonyms | 4,4'-Azanediyldibenzoic acid, 4,4'-Dicarboxydiphenylamine | [3][4] |

| CAS Number | 20800-00-4 | [3][4][5] |

| Molecular Formula | C₁₄H₁₁NO₄ | [3][4][5] |

| Molecular Weight | 257.24 g/mol | [3][4][5] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 322-324 °C | [4] |

| pKa | 4.32 ± 0.10 (Predicted) | [4] |

Significance and Applications

The utility of this compound stems from its structural relationship to p-aminobenzoic acid (PABA), a well-established building block in pharmaceuticals.[2][6] The PABA core is found in drugs with a wide array of therapeutic uses, including antibacterial, local anesthetic, and antineoplastic agents.[1][2] The dicarboxylic acid functionality of IDBA makes it particularly valuable as a linker molecule. In materials science, it is extensively used in the synthesis of Metal-Organic Frameworks (MOFs), where it connects metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation.

Synthesis of this compound via Ullmann Condensation

The formation of the C-N bond between the two aromatic rings is the key synthetic challenge. The Ullmann condensation, specifically the Goldberg reaction variant for C-N coupling, is the most reliable and historically validated method for this transformation.[7]

Mechanistic Rationale: The Ullmann-Goldberg Reaction

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[7][8] This reaction is ideal for forming aryl-amine bonds, which are often difficult to construct using other methods. The choice of this pathway is deliberate; while modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann reaction is often more cost-effective and robust for specific substrates, despite traditionally requiring higher temperatures.[7]

The mechanism involves a copper(I) species, which undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the amine nucleophile, followed by reductive elimination to yield the desired diarylamine product and regenerate the active copper catalyst. A base is essential to deprotonate the amine, increasing its nucleophilicity.

Experimental Workflow

The overall process is a multi-step procedure that requires careful control of conditions to ensure high yield and purity. The workflow is designed to first drive the reaction to completion and then systematically remove unreacted starting materials, catalyst, and byproducts.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful execution will yield a product whose characterization data (Section 3) confirms its identity and purity.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 5.00 g | 36.5 mmol |

| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 9.04 g | 36.5 mmol |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.1 g | 73.0 mmol |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.70 g | 3.65 mmol |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~20 mL (5M) | - |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | As needed | - |

| Deionized Water (H₂O) | H₂O | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminobenzoic acid (5.00 g), 4-iodobenzoic acid (9.04 g), potassium carbonate (10.1 g), and copper(I) iodide (0.70 g). Causality: Potassium carbonate acts as the base to deprotonate the amine of 4-aminobenzoic acid, making it a more potent nucleophile. Aryl iodides are used as they are more reactive in Ullmann couplings than the corresponding bromides or chlorides.[7]

-

Solvent Addition and Inerting: Add 100 mL of dimethylformamide (DMF). Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. Causality: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[7] An inert atmosphere prevents oxidation of the copper catalyst.

-

Reaction: Heat the mixture to 160 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: High temperatures are necessary to overcome the activation energy of the Ullmann condensation.[7]

-

Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the dark solution through a pad of Celite to remove the insoluble copper catalyst and salts. Wash the filter cake with a small amount of fresh DMF.

-

Workup - Precipitation: Pour the filtrate slowly into a beaker containing 500 mL of rapidly stirring deionized water. A precipitate of the dipotassium salt of the product will form.

-

Workup - Acidification: Slowly add 5M HCl to the aqueous suspension while stirring until the pH reaches ~2-3. This will cause the desired product, this compound, to precipitate as a solid. Causality: Acidification protonates the carboxylate anions, rendering the product insoluble in water and allowing for its isolation.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove inorganic salts and residual DMF.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Causality: Recrystallization is a highly effective method for purifying solid organic compounds, separating the desired product from soluble impurities.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80 °C overnight. The expected product is an off-white to light yellow powder.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Strategy for Structural Elucidation

The strategy relies on using complementary analytical methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight, and melting point analysis serves as a reliable indicator of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle and Expected Results (¹H NMR): The ¹H NMR spectrum (typically run in DMSO-d₆) is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the eight protons on the two benzene rings. Due to the C₂ᵥ symmetry of the molecule, these should appear as two distinct AA'BB' systems (appearing as two doublets). A broad singlet corresponding to the N-H proton will be observed, and a very broad singlet at lower field (>12 ppm) will correspond to the two equivalent carboxylic acid protons.

-

Principle and Expected Results (¹³C NMR): The ¹³C NMR spectrum will confirm the carbon skeleton. Key signals include the carboxylic acid carbonyl carbon (~167 ppm) and multiple signals in the aromatic region (115-150 ppm). Due to symmetry, seven distinct carbon signals are expected: one for the carboxylic acid, and six for the aromatic carbons.

Infrared (IR) Spectroscopy

-

Principle and Expected Results: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular "fingerprint."

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3300 - 3400 | N-H Stretch (secondary amine) | Sharp, medium intensity |

| 2500 - 3300 | O-H Stretch (carboxylic acid) | Very broad, strong |

| ~1680 | C=O Stretch (carboxylic acid) | Sharp, very strong |

| 1600, 1510 | C=C Stretch (aromatic) | Strong to medium |

| ~1300 | C-N Stretch | Medium |

Mass Spectrometry (MS)

-

Principle and Expected Results: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. In negative ion mode, the spectrum should show a prominent peak at m/z = 256.06, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, a peak at m/z = 258.07 for the protonated molecule [M+H]⁺ would be expected. The observed mass should match the calculated exact mass of 257.0688 g/mol .[3]

Summary of Characterization Data

| Analysis | Parameter | Expected Result |

| Appearance | Physical State | Off-white to light yellow powder |

| Melting Point | Range | 322-324 °C[4] |

| ¹H NMR | Chemical Shifts (DMSO-d₆) | Aromatic H's (~7-8 ppm), N-H (~9-10 ppm), COOH (~12-13 ppm) |

| IR | Key Peaks (cm⁻¹) | ~3350 (N-H), ~3000 (broad O-H), ~1680 (C=O) |

| ESI-MS | [M-H]⁻ | m/z = 256.06 |

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using the Ullmann condensation. The rationale behind the choice of reaction and the specific steps in the protocol have been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization strategy outlined provides a clear pathway to verify the identity and purity of the final product, ensuring its suitability for downstream applications in advanced materials and pharmaceutical research. The combination of its robust synthesis and versatile structure solidifies the importance of this compound as a key building block in modern chemistry.

References

-

Title: this compound | C14H11NO4 | CID 4712246 Source: PubChem URL: [Link]

-

Title: 4 - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: National Institutes of Health (NIH) URL: [Link]

-

Title: IR-Spectra of 4-aminobenzoic acid and complex A. Source: ResearchGate URL: [Link]

-

Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids Source: Journal of Molecular Structure URL: [Link]

-

Title: 4-Aminobenzoic acid - IR Spectrum Source: National Institute of Standards and Technology (NIST) WebBook URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL: [Link]

-

Title: Drug evolution: p-aminobenzoic acid as a building block Source: PubMed URL: [Link]

-

Title: Benzoic acids and derivatives - 4-Aminobenzoic acid Mass Spectrum Source: MassBank URL: [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H11NO4 | CID 4712246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20800-00-4 [chemicalbook.com]

- 5. This compound | 20800-00-4 [m.chemicalbook.com]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

An In-Depth Methodological Guide to the Crystal Structure Determination of 4,4'-Iminodibenzoic Acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,4'-Iminodibenzoic Acid's Crystal Structure

This compound (IDBA), with the chemical formula C₁₄H₁₁NO₄, is a bifunctional organic molecule that holds significant promise as a versatile building block in supramolecular chemistry and the design of functional materials.[1][2] The presence of two carboxylic acid groups and a central imino linkage imparts a unique combination of rigidity and conformational flexibility. The crystal structure of IDBA is the key to unlocking a deeper understanding of its properties, as it will reveal the intricate network of intermolecular interactions, particularly hydrogen bonds, that govern its packing in the solid state. This knowledge is crucial for:

-

Predicting and controlling polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry.[3]

-

Designing novel coordination polymers and metal-organic frameworks (MOFs): The carboxylic acid groups can coordinate to metal ions, and the overall geometry of the ligand will dictate the dimensionality and topology of the resulting network.[4][5]

-

Understanding structure-property relationships: The crystal packing will influence properties such as solubility, melting point, and stability.

This guide will provide the scientific community with a detailed roadmap for the synthesis, crystallization, and structural analysis of IDBA.

Synthesis and Purification of this compound

A prerequisite for obtaining high-quality single crystals is the synthesis of pure, well-characterized this compound. A common and effective method for the synthesis of diarylamines is the Ullmann condensation.

Proposed Synthetic Protocol: Ullmann Condensation

This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this case, 4-aminobenzoic acid can be coupled with 4-iodobenzoic acid.

Reactants and Reagents:

-

4-aminobenzoic acid

-

4-iodobenzoic acid

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1 equivalent), 4-iodobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of dilute hydrochloric acid. This will precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with deionized water, and then with a small amount of cold ethanol.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to obtain a crystalline solid.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

Single Crystal Growth of this compound

The growth of diffraction-quality single crystals is often the most challenging step in crystal structure determination. A systematic approach to screen various crystallization techniques and solvent systems is crucial.

Crystallization Techniques

Several techniques can be employed to grow single crystals of IDBA:

-

Slow Evaporation: Dissolve the purified IDBA in a suitable solvent or solvent mixture at room temperature to form a saturated or near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: This technique involves dissolving IDBA in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (in which IDBA is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of IDBA, reducing its solubility and inducing crystallization.

-

Temperature Gradient: Create a temperature gradient in a saturated solution of IDBA. Crystals may form in the cooler region of the solution where the solubility is lower.

Solvent Selection

The choice of solvent is critical for successful crystallization. A range of solvents with varying polarities should be screened. Potential solvents for IDBA include:

-

Protic solvents: Ethanol, Methanol, Water

-

Aprotic polar solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

-

Mixtures: Combinations of the above solvents can be used to fine-tune the solubility.

A systematic screening can be performed using a crystal screening kit or by setting up small-scale crystallization trials in parallel.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.

Data Collection

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.

-

The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer.

-

A preliminary diffraction pattern is collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement

-

The collected diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Predicted Molecular and Crystal Structure of this compound

Based on the known structures of similar molecules, such as aminobenzoic acids, we can predict some key features of the crystal structure of IDBA.

Molecular Conformation

The molecule is expected to be non-planar, with a significant dihedral angle between the two phenyl rings due to the sp³ hybridization of the central nitrogen atom. The carboxylic acid groups can adopt different conformations relative to the phenyl rings.

Hydrogen Bonding Network

The primary intermolecular interactions will be hydrogen bonds. We can anticipate the formation of a robust hydrogen-bonding network involving:

-

Carboxylic acid dimers: The carboxylic acid groups are likely to form centrosymmetric dimers via O-H···O hydrogen bonds, a common motif in carboxylic acids.

-

N-H···O hydrogen bonds: The secondary amine proton can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

These interactions are expected to lead to the formation of a three-dimensional supramolecular architecture.

Crystallographic Data (Hypothetical)

While the actual crystallographic data can only be determined experimentally, a hypothetical dataset is presented below for illustrative purposes.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Z | 4 |

Visualization of the Predicted Structure and Interactions

The following diagrams illustrate the expected molecular structure and potential hydrogen bonding interactions in the crystal lattice of this compound.

Caption: Molecular structure of this compound.

Caption: Predicted hydrogen bonding motifs in crystalline IDBA.

Conclusion

The determination of the crystal structure of this compound is a crucial step towards understanding its fundamental properties and unlocking its potential in materials science and medicinal chemistry. Although a definitive structure is not yet publicly available, this in-depth guide provides a comprehensive and scientifically sound methodology for its synthesis, crystallization, and structural elucidation. The predicted structural features, including a non-planar conformation and a robust hydrogen-bonding network, highlight the exciting possibilities for this molecule in the design of novel supramolecular architectures. The protocols and insights provided herein are intended to empower researchers to successfully uncover the crystal structure of this promising compound.

References

- BenchChem. (2025). Crystal Structure Analysis of 4-(4-aminophenoxy)benzoic Acid: A Methodological Whitepaper.

- Chen, X., et al. (2008). Azodibenzoate-based systems represent one type of bridging aromatic carboxylate ligand employed in the generation of coordination networks. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2326.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2021). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Molecules, 26(15), 4487.

- IUCr Journals. (2006). Hydrogen bonding in the bromide salts of 4-aminobenzoic acid and 4-aminoacetophenone.

- PubMed. (2009). Coordination polymers and metal-organic frameworks derived from 4,4'-dicarboxy-2,2'-bipyridine and 4,4',6,6'-tetracarboxy-2,2'-bipyridine ligands: a personal perspective. Dalton Transactions, (43), 9451-9463.

Sources

- 1. This compound | 20800-00-4 [m.chemicalbook.com]

- 2. This compound | C14H11NO4 | CID 4712246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties | MDPI [mdpi.com]

- 5. Coordination polymers and metal-organic frameworks derived from 4,4'-dicarboxy-2,2'-bipyridine and 4,4',6,6'-tetracarboxy-2,2'-bipyridine ligands: a personal perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 4,4'-Iminodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature of a Versatile Building Block

4,4'-Iminodibenzoic acid, a diarylamine dicarboxylic acid, represents a cornerstone scaffold in the design and synthesis of a diverse array of functional molecules. Its rigid, yet subtly flexible, structure, coupled with the presence of both hydrogen bond donating and accepting moieties, has positioned it as a valuable building block in medicinal chemistry, materials science, and supramolecular chemistry. From its role as a linker in the construction of highly porous metal-organic frameworks (MOFs) to its incorporation into novel pharmaceutical agents, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering a detailed analysis of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and fluorescence spectroscopic signatures. By delving into both theoretical predictions and comparisons with analogous structures, this document aims to equip researchers with the foundational knowledge necessary to identify, characterize, and ultimately harness the full potential of this versatile molecule.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique molecular architecture that dictates its spectroscopic behavior. The molecule consists of two benzoic acid moieties linked by a secondary amine bridge. This central nitrogen atom and the two para-substituted carboxylic acid groups are the primary determinants of its electronic and vibrational properties.

Figure 1: Chemical structure of this compound.

The key structural features influencing its spectra are:

-

Two Aromatic Rings: These give rise to characteristic signals in ¹H and ¹³C NMR spectroscopy and strong absorptions in the UV region.

-

Secondary Amine Linker (-NH-): The proton on the nitrogen atom is exchangeable and its signal in ¹H NMR can be broad and solvent-dependent. The N-H bond will also exhibit characteristic stretching and bending vibrations in the FTIR spectrum.

-

Carboxylic Acid Groups (-COOH): These groups contain a labile proton, a carbonyl group (C=O), and a hydroxyl group (C-O), all of which have distinct spectroscopic signatures in NMR and FTIR.

-

Symmetry: The molecule possesses a C₂ symmetry axis, which simplifies its NMR spectra by reducing the number of unique proton and carbon signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2][3][4] Due to the scarcity of published experimental NMR data for this compound, the following analysis is based on predicted chemical shifts and the interpretation of spectra from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 2H | The chemical shift of the acidic proton is highly dependent on solvent and concentration. It may exchange with D₂O. |

| Aromatic (ortho to -COOH) | 7.8 - 8.2 | Doublet | 4H | These protons are deshielded by the electron-withdrawing carboxylic acid group. |

| Aromatic (ortho to -NH-) | 7.0 - 7.4 | Doublet | 4H | These protons are shielded by the electron-donating amine group. |

| Amine (-NH-) | 9.0 - 10.0 | Singlet (broad) | 1H | The chemical shift and appearance of this peak are highly variable and depend on solvent, temperature, and concentration. |

Causality behind Experimental Choices: The choice of solvent is critical for NMR analysis. A polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for carboxylic acids and amines as it can help to sharpen the exchangeable proton signals of the -COOH and -NH groups, making them easier to observe. In contrast, in a protic solvent like D₂O, these signals would likely disappear due to rapid deuterium exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon is significantly deshielded. |

| Aromatic (C -COOH) | 125 - 135 | The carbon directly attached to the carboxylic acid group. |

| Aromatic (C H ortho to -COOH) | 130 - 140 | Deshielded due to the electron-withdrawing effect of the carboxylic acid. |

| Aromatic (C H ortho to -NH-) | 115 - 125 | Shielded due to the electron-donating effect of the amine. |

| Aromatic (C -NH-) | 140 - 150 | The carbon directly attached to the nitrogen atom. |

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6][7][8]

Predicted FTIR Spectrum

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, C-N, and C-O bonds, as well as aromatic C-H and C=C vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium | A relatively sharp peak compared to the O-H stretch. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong | This strong, sharp absorption is a hallmark of the carbonyl group in a carboxylic acid. |

| C=C stretch (aromatic) | 1580 - 1620 and 1450 - 1520 | Medium to Strong | Multiple bands are expected due to the two aromatic rings. |

| N-H bend (secondary amine) | 1500 - 1550 | Medium | |

| C-N stretch (aromatic amine) | 1250 - 1350 | Medium to Strong | |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium | |

| O-H bend (carboxylic acid) | 920 - 950 | Medium, Broad | Out-of-plane bend. |

Causality behind Spectral Features: The broadness of the O-H stretching band is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. This hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber and creating a wide distribution of bond energies, which results in a broad absorption.

Experimental Protocol: FTIR Spectroscopy

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound make it a valuable component in several areas of research and development:

-

Medicinal Chemistry: The diarylamine scaffold is present in numerous biologically active compounds. The dicarboxylic acid functionality allows for the facile formation of amides and esters, enabling its incorporation into larger molecules as a rigid linker to probe protein binding sites.

-

Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can coordinate with metal ions to form porous, crystalline materials known as MOFs. T[9][10][11][12][13]hese materials have applications in gas storage, catalysis, and drug delivery. The spectroscopic properties of the linker are crucial for characterizing the formation and properties of the resulting MOF.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound. While experimental data remains limited in the public domain, theoretical predictions, and comparisons with analogous structures offer valuable insights into its NMR, FTIR, UV-Vis, and fluorescence spectra. The detailed protocols and explanations of the underlying principles are intended to serve as a practical resource for researchers working with this important molecule. As the applications of this compound continue to expand, a thorough understanding of its spectroscopic signature will be indispensable for its synthesis, characterization, and the development of novel materials and therapeutics.

References

-

Agilent. What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. Available from: [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available from: [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Updated 2022 Jan 12]. Available from: [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Available from: [Link]

-

Patsnap Synapse. Comparing UV-Vis vs. Fluorescence Spectrophotometers. [Updated 2025 May 9]. Available from: [Link]

-

Wiley. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Available from: [Link]

-

YouTube. Lecture 06: UV-Visible and Fluorescence Spectroscopy. [Updated 2025 Feb 13]. Available from: [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Updated 2024 Sep 27]. Available from: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

-

Introduction to Fourier Transform Infrared Spectrometry. Available from: [Link]

-

ResearchGate. Ultraviolet–Visible and Fluorescence Spectroscopy. Available from: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. [Updated 2025 Mar 21]. Available from: [Link]

-

Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available from: [Link]

-

Biocompare. Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Updated 2023 Mar 16]. Available from: [Link]

-

Britannica. Chemical compound - Spectroscopy, Organic, Analysis. [Updated 2025 Dec 16]. Available from: [Link]

-

Royal Society of Chemistry. 4. Available from: [Link]

-

Open Access Journals. Principles of Organic Spectroscopy. [Updated 2023 Jun 30]. Available from: [Link]

-

YouTube. What Is Organic Spectroscopy? - Chemistry For Everyone. [Updated 2025 Feb 9]. Available from: [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Updated 2025 Aug 8]. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001392). Available from: [Link]

- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.

-

ResearchGate. Normalized (a) UV-vis absorption spectra and (b) emission spectra of DPAOXDBEN. Available from: [Link]

-

ResearchGate. UV‐vis absorption spectra (black line) and fluorescence emission (blue... Available from: [Link]

-

ResearchGate. (a) Normalized UV-vis absorption and fluorescence emission spectra of... Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Available from: [Link]

-

National Institute of Standards and Technology. 4-Aminobenzoic acid. Available from: [Link]

-

PubMed Central. Series of Fluorescent Dyes Derived from Triphenylamine Structure for Cu2+ and In-Cell Carbon Monoxide Sensing: Synthesis and Performance. Available from: [Link]

-

Royal Society of Chemistry. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available from: [Link]

-

MDPI. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. [Updated 2022 Jul 25]. Available from: [Link]

- Google Patents. Synthesis method of para aminobenzoic acid.

-

wwjmrd. FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available from: [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. [Updated 2004 Sep 8].

-

ResearchGate. FTIR spectra of 4‐bromobenzaldehyde, 4‐iodobenzoic acid, a 1 monomer, a... Available from: [Link]

-

PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

-

JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Available from: [Link]

-

4-AMINO-BENZOIC ACID | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Updated 2023 Feb 8]. Available from: [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4,4'-Iminodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4,4'-Iminodibenzoic acid, a molecule of significant interest in polymer science and pharmaceutical development. Understanding and controlling the solubility of this compound is paramount for its effective utilization in synthesis, purification, formulation, and various applications. This document moves beyond a simple compilation of data, offering a foundational understanding of the physicochemical principles governing its solubility and providing practical methodologies for its determination and prediction.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 20800-00-4), with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol , is a unique aromatic dicarboxylic acid containing a secondary amine linkage.[1][2] This structure imparts a combination of rigidity from the phenyl rings and hydrogen bonding capabilities from the carboxylic acid and imino groups, which significantly influences its physical and chemical properties, most notably its solubility. Its predicted pKa is approximately 4.32, indicating it is a weak acid.[3] The arrangement of the functional groups allows for the formation of extensive intermolecular hydrogen bonding, contributing to its high melting point of 322-324 °C and its generally low solubility in many common solvents.[3]

The molecule's bifunctional nature, with two carboxylic acid groups, makes it a valuable monomer for the synthesis of high-performance polymers, such as polyamides and polyimides, which are known for their thermal stability and mechanical strength. In the realm of drug development, the iminodibenzoic acid scaffold is a recurring motif in pharmacologically active compounds, and understanding its solubility is critical for formulation and bioavailability studies.[4][5][6]

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing. For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing (ΔG = ΔH - TΔS). In the context of this compound, its strong crystalline lattice, stabilized by hydrogen bonds and π-π stacking, presents a significant enthalpic barrier to dissolution that must be overcome by favorable solute-solvent interactions.

The Role of Solvent Polarity and Hydrogen Bonding

Solvents can be broadly classified based on their polarity and their ability to donate hydrogen bonds (protic) or not (aprotic).[7][8][9]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors. While the carboxylic acid and imino groups of this compound can interact with these solvents, the large nonpolar aromatic portion of the molecule limits its solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are highly polar and can act as hydrogen bond acceptors.[6][8] These solvents are particularly effective at solvating this compound because they can disrupt the intermolecular hydrogen bonds in the solid-state by accepting hydrogen bonds from the carboxylic acid and imino groups.[10]

-

Nonpolar Solvents: Solvents such as hexane and toluene have low dielectric constants and lack the ability to form strong interactions with the polar functional groups of this compound. Consequently, the solubility in these solvents is expected to be very low.

A Predictive Approach: Hansen Solubility Parameters (HSP)

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful framework.[11][12] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller Ra value indicates a higher likelihood of dissolution.[13]

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰·⁵) |

| δd (Dispersion) | 19.5 |

| δp (Polar) | 12.0 |

| δh (Hydrogen Bonding) | 15.0 |

Note: These values are estimated based on group contribution methods and should be used as a predictive tool.

Predicted Solubility of this compound in Common Solvents

Using the estimated HSP for this compound and the known HSPs for a range of common laboratory solvents, we can predict its relative solubility. The smaller the "Hansen Distance" (Ra), the more likely the compound is to be soluble.

Table 2: Predicted Solubility of this compound in Various Solvents Based on Hansen Solubility Parameters

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Hansen Distance (Ra) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.1 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.8 | High |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 8.5 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 10.5 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 11.2 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 12.0 | Low to Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 10.4 | Moderate |

| Water | 15.5 | 16.0 | 42.3 | 28.1 | Very Low |

| Toluene | 18.0 | 1.4 | 2.0 | 17.8 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 21.9 | Insoluble |

Disclaimer: The predicted solubility is a qualitative guide based on calculated Hansen Distances. Actual quantitative solubility can be influenced by factors such as temperature and crystalline polymorphism.

Based on this predictive analysis, the high-polarity aprotic solvents DMF, DMSO, and NMP are expected to be the most effective for dissolving this compound. This aligns with the qualitative solubility data available for structurally similar aromatic dicarboxylic acids like terephthalic acid and isophthalic acid, which also show good solubility in these solvents.[1][14][15][16][17][18]

Experimental Determination of Solubility: A Practical Protocol

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Experimental Workflow

Figure 1: A step-by-step workflow for the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Prepare replicate samples for each solvent and temperature to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), chosen for its specificity and sensitivity for this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Factors Influencing Solubility: Causality and Control

Several factors can significantly impact the solubility of this compound. Understanding these allows for the rational selection of conditions to achieve desired concentrations.

Temperature

For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. This is particularly relevant for this compound, where the increased thermal energy helps to overcome the strong intermolecular forces in the crystal lattice. When working with this compound, heating the solvent can be an effective strategy to increase the amount that can be dissolved.

pH and Ionization

As a dicarboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous medium.

Figure 2: The effect of pH on the ionization and subsequent aqueous solubility of this compound.

In acidic conditions (pH below its pKa), the carboxylic acid groups remain protonated, and the molecule is in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid groups deprotonate to form the more polar and, therefore, more water-soluble carboxylate anions. This principle is often exploited in purification by dissolving the compound in a basic aqueous solution and then precipitating it by acidification.

Crystalline Form (Polymorphism)

This compound may exist in different crystalline forms, or polymorphs. Different polymorphs can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will generally have the lowest solubility. It is important to be aware that the crystalline form of the starting material can influence solubility measurements.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. While it exhibits low solubility in water and nonpolar organic solvents, it can be effectively dissolved in polar aprotic solvents such as DMF, DMSO, and NMP. The use of Hansen Solubility Parameters provides a valuable predictive tool for solvent selection. For precise quantitative data, the isothermal shake-flask method is the recommended experimental approach. A thorough understanding of the factors influencing solubility, including temperature, pH, and polymorphism, is essential for researchers and developers working with this versatile molecule, enabling its successful application in both materials science and drug development.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Terephthalic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Wang, Q., Xu, H., & Li, X. (2005). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. Journal of Chemical & Engineering Data, 50(3), 719–721. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 21, 2026, from [Link]

-

Chen, G. F., et al. (2011). Drug evolution: p-aminobenzoic acid as a building block. Current drug discovery technologies, 8(4), 327–338. [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 21, 2026, from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(11), 4481. [Link]

-

Musiał, W., et al. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Materials, 13(1), 56. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved January 21, 2026, from [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved January 21, 2026, from [Link]

-

Zhang, P., et al. (2021). Solubility of Phthalic Acid and o-Toluic Acid in Seven Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Journal of Chemical & Engineering Data, 66(11), 4165–4174. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved January 21, 2026, from [Link]

-

Geng, R., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega, 9(28), 30708–30716. [Link]

-

ResearchGate. (n.d.). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Retrieved January 21, 2026, from [Link]

-

ChemBK. (n.d.). N-Phenylanthranilic acid. Retrieved January 21, 2026, from [Link]

-

TJK Speciality N Fine Chemicals. (n.d.). N-PHENYLANTHRANILIC ACID. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. kinampark.com [kinampark.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. N-PHENYLANTHRANILIC ACID – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 7. researchgate.net [researchgate.net]

- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. datapdf.com [datapdf.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

quantum chemical calculations for 4,4'-Iminodibenzoic acid

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4,4'-Iminodibenzoic Acid

Foreword: Bridging Theory and Application

In modern materials science and drug development, understanding a molecule's fundamental electronic and structural properties is paramount. This compound (IDBA), with its dual carboxylic acid functionalities linked by a diphenylamine core, presents a compelling scaffold for developing polymers, functional materials, and pharmacologically active agents. Its structure suggests potential for complex hydrogen bonding, interesting electronic delocalization, and specific receptor interactions.

This technical guide moves beyond a simple recitation of methods. It provides a comprehensive, field-proven framework for conducting quantum chemical calculations on IDBA. We will explore not just what to do, but why specific computational choices are made, grounding our theoretical investigation in the principles of accuracy, efficiency, and predictive power. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to unlock the molecular intricacies of IDBA and its derivatives.

The Rationale for a Computational Approach

While experimental techniques provide invaluable macroscopic data, a computational approach allows us to probe the sub-atomic landscape.[1] Through quantum chemical calculations, we can:

-

Determine the most stable three-dimensional conformation: Understanding the molecule's preferred shape is the first step in predicting its interactions.

-

Analyze the electronic landscape: We can map out regions of high and low electron density, identifying sites prone to electrophilic or nucleophilic attack.

-

Predict spectroscopic signatures: Simulating FT-IR, Raman, and NMR spectra provides a theoretical benchmark to validate experimental findings.[2][3]

-

Quantify molecular orbital energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity, stability, and electronic transitions.[4][5]

This guide establishes a robust protocol using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules of this size.[6][7]

The Computational Workflow: A Validating Protocol

A successful computational study relies on a logical and verifiable sequence of steps. The following workflow is designed to ensure that each stage builds upon a validated foundation, from initial structure to final property analysis.

Figure 1: A self-validating workflow for the quantum chemical analysis of this compound.

Experimental Protocol: Step-by-Step Computational Methodology

This protocol outlines the precise steps for executing the workflow shown in Figure 1 using a common quantum chemistry software package like Gaussian.

-

Step 1: Initial Structure Preparation

-

Action: Obtain the initial 3D coordinates for this compound.

-

Causality: A reasonable starting geometry is necessary to ensure the optimization calculation converges efficiently. A poor starting structure can lead to excessively long calculation times or convergence to a local, rather than global, energy minimum.

-

Source: Public databases like PubChem (CID 4712246) are excellent sources for initial structures.[8]

-

-

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Implementation: Use the B3LYP functional with the 6-311++G(d,p) basis set. The choice of a hybrid functional like B3LYP is a well-established standard, providing reliable results for organic systems.[9] The larger basis set with diffuse (++) and polarization (d,p) functions is crucial for accurately describing the delocalized π-systems and hydrogen bonding capabilities of IDBA.

-

Self-Validation: The calculation is considered converged when the forces on the atoms and the displacement at each step fall below a predefined threshold (e.g., Opt=Tight keyword in Gaussian).

-

-

Step 3: Vibrational Frequency Analysis

-

Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

-

Causality: This step is non-negotiable for validating the optimized structure.[6] The presence of any imaginary (negative) frequencies indicates that the structure is not a true energy minimum but a transition state.

-

Self-Validation: A successful frequency calculation will yield zero imaginary frequencies, confirming the geometry as a stable point on the potential energy surface. The output also provides the data needed for simulating IR and Raman spectra.

-

-

Step 4: Single-Point Energy and Property Calculation

-

Action: Using the validated geometry, perform a final, high-accuracy single-point energy calculation.

-

Causality: This step generates the final wavefunction from which all electronic properties are derived.

-

Implementation: This calculation yields crucial data for Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) analysis.

-

Results and Discussion: Unveiling the Properties of IDBA

Optimized Molecular Structure

The optimization process reveals the most stable 3D arrangement of the molecule. Key structural parameters, such as the C-N-C bond angle of the imino bridge and the dihedral angles between the phenyl rings, are critical. For IDBA, a non-planar, butterfly-like conformation is expected, similar to its parent compound, diphenylamine. The carboxylic acid groups are predicted to form strong intermolecular hydrogen bonds in the solid state, often leading to dimeric structures.

Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation. Actual results may vary slightly.)

| Parameter | Description | Predicted Value |

| ∠(C-N-C) | Bond angle of the imino bridge | ~128-132° |

| τ(C-C-N-C) | Dihedral angle between phenyl rings | ~35-45° |

| d(C=O) | Carbonyl bond length | ~1.21 Å |

| d(C-O) | Carboxyl C-O bond length | ~1.35 Å |

| d(O-H) | Hydroxyl bond length | ~0.97 Å |

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra. This theoretical spectrum is invaluable for interpreting experimental data.

-

N-H Stretch: A characteristic peak around 3400-3500 cm⁻¹ corresponds to the stretching of the secondary amine.

-

O-H Stretch: A broad band, typically between 2500-3300 cm⁻¹, is indicative of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ is a clear marker for the carbonyl group of the carboxylic acid.

-

C-N Stretch & Aromatic C=C: The region between 1200-1600 cm⁻¹ will contain a complex series of peaks corresponding to C-N stretching and aromatic ring vibrations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The analysis of frontier molecular orbitals is fundamental to understanding a molecule's chemical reactivity and electronic behavior.[5][10]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For IDBA, the HOMO is expected to be delocalized across the diphenylamine core, particularly on the electron-rich nitrogen atom and the phenyl rings. This indicates that these are the primary sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the carboxylic acid groups and the aromatic rings, highlighting these areas as potential sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of chemical stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4] This gap is directly related to the electronic absorption properties of the molecule.

Figure 2: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Table 2: Predicted Electronic Properties of this compound (Note: Values are illustrative and depend on the specific computational level.)

| Property | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied MO | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied MO | -1.5 to -2.5 |

| ΔE Gap | HOMO-LUMO Energy Gap | 3.5 to 4.5 |

Molecular Electrostatic Potential (MESP)

The MESP map provides a visual representation of the charge distribution on the molecule's surface. It is an essential tool for predicting intermolecular interactions.

-

Red Regions (Negative Potential): These areas are rich in electrons and are attractive to electrophiles. For IDBA, the most negative regions will be centered on the oxygen atoms of the carboxylic acid groups.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are attractive to nucleophiles. The hydrogen atoms of the carboxylic acid and the imino group will be the most positive regions, making them primary sites for hydrogen bonding.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By employing Density Functional Theory, we can reliably predict its structural, vibrational, and electronic properties. The true power of this approach lies in its predictive capability. Researchers can use this framework to screen virtual libraries of IDBA derivatives, modifying functional groups to tune the HOMO-LUMO gap, alter the electrostatic potential, or enhance specific intermolecular interactions. This in silico screening process can dramatically accelerate the discovery of new materials and therapeutic agents, saving significant time and resources in the laboratory. The methodologies described herein provide the authoritative foundation for such future investigations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.

- Yadav, S. (2025). Synthesis and Antioxidant activity with mechanistic DFT study on novel Imino-dibenzyl triazole Derivatives. American Chemical Society - ACS Fall 2025.

-

ResearchGate. (2025). Combination of solid-state NMR, DFT and XRPD for determination of a theophylline:4-aminobenzoic acid cocrystal phase. Retrieved from [Link]

-

Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Retrieved from [Link]

- SciSpace. (2019).

-

PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CSIR-NIScPR. (2025). Quantum chemical analysis and anticancer evaluation of 1, 4-benzenedicarboxylic acid bis (2-ethylhexyl) ester: Topological indices, reduced density gradient, molecular electrostatic potential, natural bond orbital. Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from [Link]

- PubMed Central. (n.d.). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy.

- Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.

- CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU.

-

Royal Society of Chemistry. (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. Retrieved from [Link]

-

Leah4sci. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems. YouTube. Retrieved from [Link]

-

ResearchGate. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. Retrieved from [Link]

- Frontiers. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis.

- ResearchGate. (2018). (PDF)

- ResearchGate. (2022). Intelligent Software Agent (ISA):.

- MDPI. (n.d.).

-

PubMed Central. (n.d.). Computational study on the reactivity of imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts [Mn3Br]+ (R = Me, Me2 and Me4) for CO2-to-CO conversion over H2 formation. National Library of Medicine.

- PubMed Central. (n.d.). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid.

-

PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. National Library of Medicine. Retrieved from [Link]

- SPH, University of Baghdad. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.

- ResearchGate. (2019).

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook. Retrieved from [Link]

- JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.

- University of Thi-Qar Journal of Science. (2025).

Sources

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. irjweb.com [irjweb.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Antioxidant activity with mechanistic DFT study on novel Imino-dibenzyl triazole Derivatives - American Chemical Society [acs.digitellinc.com]

- 8. This compound | C14H11NO4 | CID 4712246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to 4,4'-Iminodibenzoic Acid: From Synthesis to Advanced Applications

Foreword: Unveiling the Potential of a Versatile Building Block

In the dynamic landscape of materials science and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Among the myriad of building blocks available to the modern researcher, 4,4'-Iminodibenzoic acid (IDBA) emerges as a molecule of significant interest. Its rigid, V-shaped geometry, coupled with the dual functionality of its carboxylic acid groups and the secondary amine bridge, bestows upon it a unique set of properties that are being increasingly harnessed in the development of advanced materials and potential therapeutic agents.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals who seek to understand and utilize the full potential of this compound. We will delve into its synthesis, explore its pivotal role in the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs), and illuminate its burgeoning applications in fields ranging from drug delivery and medicinal chemistry to electrochemical sensing. By providing a blend of theoretical insights and practical, field-proven methodologies, this guide aims to be an indispensable resource for the scientific community.

The Molecule: Structure, Properties, and Synthesis

Physicochemical Properties of this compound

This compound, also known as 4,4'-dicarboxydiphenylamine, is a crystalline solid with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol .[1] Its structure is characterized by two benzoic acid moieties linked by a secondary amine. This linkage imparts a degree of flexibility, allowing for conformational variations while maintaining an overall rigid framework.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₄ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| CAS Number | 20800-00-4 | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | >300 °C |

Synthesis of this compound: The Ullmann Condensation

The synthesis of this compound is most effectively achieved through the Ullmann condensation reaction.[2][3][4] This copper-catalyzed nucleophilic aromatic substitution provides a reliable route to forming the diarylamine bond. The causality behind this choice of reaction lies in its proven efficacy for coupling aryl halides with amines, a cornerstone of modern organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-aminobenzoic acid

-

4-iodobenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

L-proline

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1 equivalent), 4-iodobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The solvent choice is critical; DMSO's high boiling point and ability to dissolve the reactants are key to the reaction's success.

-

Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation. L-proline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water and acidify with concentrated HCl until the pH is approximately 2-3. This protonates the carboxylate groups, causing the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts and residual DMSO.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Dry the purified product in a vacuum oven.

Diagram: Ullmann Condensation for this compound Synthesis

Caption: Ullmann condensation reaction for the synthesis of this compound.

Application in Metal-Organic Frameworks (MOFs)